

Spectroscopic Profile of 4-Fluoro-2-nitrotoluene: A Technical Guide

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Compound of Interest

Compound Name: 4-Fluoro-2-nitrotoluene

Cat. No.: B1294404

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Fluoro-2-nitrotoluene** (CAS No. 446-10-6), a valuable building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear and accessible format, supplemented with detailed experimental protocols and a visual representation of its mass spectral fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ^1H and ^{13}C NMR data for **4-Fluoro-2-nitrotoluene**.

^1H NMR Data

The ^1H NMR spectrum of **4-Fluoro-2-nitrotoluene** provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ^1H NMR Spectroscopic Data for **4-Fluoro-2-nitrotoluene**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.694	dd	$J(H,H) = 8.5, J(H,F) = 2.9$	H-6
7.35	ddd	$J(H,H) = 8.5, J(H,F) = 8.5, J(H,H) = 2.5$	H-5
7.24	dd	$J(H,H) = 8.5, J(H,H) = 2.5$	H-3
2.570	s	-	$-\text{CH}_3$

Solvent: CDCl_3 , Reference: TMS (0 ppm)

^{13}C NMR Data

The ^{13}C NMR spectrum reveals the different carbon environments within the molecule.

Table 2: ^{13}C NMR Spectroscopic Data for **4-Fluoro-2-nitrotoluene**

Chemical Shift (δ) ppm	Assignment
162.5 (d, $J(\text{C},\text{F}) = 252$ Hz)	C-4
149.5	C-2
135.5 (d, $J(\text{C},\text{F}) = 9$ Hz)	C-1
125.0 (d, $J(\text{C},\text{F}) = 9$ Hz)	C-6
120.0 (d, $J(\text{C},\text{F}) = 22$ Hz)	C-5
115.0 (d, $J(\text{C},\text{F}) = 21$ Hz)	C-3
20.5	$-\text{CH}_3$

Solvent: CDCl_3 , Reference: CDCl_3 (77.16 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **4-Fluoro-2-nitrotoluene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
2960 - 2850	Medium	Aliphatic C-H Stretch
1520	Strong	Asymmetric NO ₂ Stretch
1350	Strong	Symmetric NO ₂ Stretch
1250	Strong	C-F Stretch
830	Strong	C-H Out-of-plane Bend

Mass Spectrometry (MS)

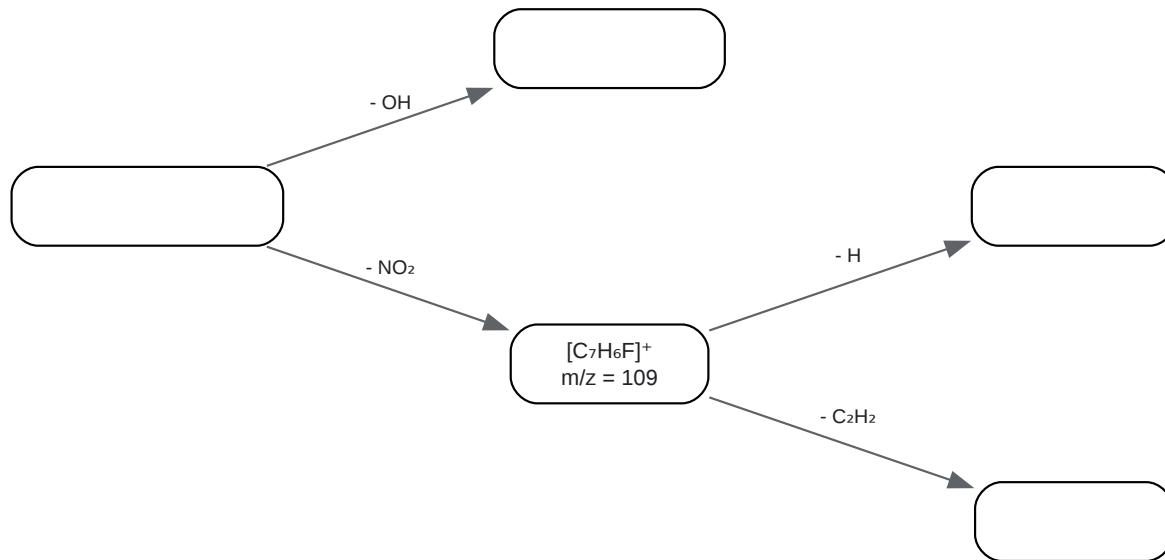
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Table 4: Major Fragments in the Mass Spectrum of **4-Fluoro-2-nitrotoluene**

m/z	Relative Intensity (%)	Proposed Fragment
155	16.5	[M] ⁺ (Molecular Ion)
138	100.0	[M - OH] ⁺
109	45.9	[M - NO ₂] ⁺
108	22.1	[M - NO ₂ - H] ⁺
83	83.9	[C ₆ H ₄ F] ⁺

Mass Spectral Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for **4-Fluoro-2-nitrotoluene** under electron ionization.



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Caption: Proposed fragmentation pathway of **4-Fluoro-2-nitrotoluene**.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of **4-Fluoro-2-nitrotoluene** was dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.

- ^1H NMR Acquisition: A standard single-pulse experiment was performed. Key parameters included a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: A proton-decoupled pulse program was used. A wider spectral width (e.g., 240 ppm) was employed, and a significantly larger number of scans were acquired to compensate for the low natural abundance of ^{13}C . A relaxation delay of 2-5 seconds was used.
- Data Processing: The raw data (Free Induction Decay) was Fourier transformed, followed by phase and baseline correction. Chemical shifts were referenced to TMS (for ^1H) or the residual solvent peak (for ^{13}C).

IR Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
- Sample Preparation: For a solid sample, a small amount of **4-Fluoro-2-nitrotoluene** was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film was cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR-IR), a small amount of the solid sample was placed directly on the ATR crystal.
- Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) was recorded. The sample was then placed in the infrared beam path, and the sample spectrum was acquired. The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry

- Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an electron ionization (EI) source.
- Sample Preparation: A dilute solution of **4-Fluoro-2-nitrotoluene** was prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

- GC Conditions: A capillary column (e.g., HP-5ms) was used. The oven temperature was programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. Helium was used as the carrier gas.
- MS Conditions: The separated compound was introduced into the ion source, which was operated in electron ionization (EI) mode at 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of approximately 40-400 amu.
- Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion and the major fragment ions.
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